molecular formula C21H23N3O4S B2689377 N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide CAS No. 851715-49-6

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide

Cat. No.: B2689377
CAS No.: 851715-49-6
M. Wt: 413.49
InChI Key: IITMMRNYWVFJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide (CAS: 533867-61-7, C₂₉H₃₁N₃O₆S, MW: 549.64) features a complex structure combining an indole core modified with a carbamoylmethyl sulfanyl group at position 3, linked via an ethyl chain to a 3,4-dimethoxybenzamide moiety .

Properties

IUPAC Name

N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-27-17-8-7-14(11-18(17)28-2)21(26)23-9-10-24-12-19(29-13-20(22)25)15-5-3-4-6-16(15)24/h3-8,11-12H,9-10,13H2,1-2H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITMMRNYWVFJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The carbamoylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable carbamoyl chloride and a thiol . The final step involves the coupling of the indole derivative with 3,4-dimethoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, iron powder.

    Nucleophiles: Sodium hydride, lithium diisopropylamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Mechanism of Action

The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by binding to and inhibiting the function of essential bacterial enzymes . In cancer cells, it may induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Coumarin-Acrylamide Hybrids ()

A coumarin-acrylamide hybrid, (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide , shares the 3,4-dimethoxybenzamide group but replaces the indole core with a coumarin scaffold. Key differences include:

  • Core Structure : Coumarin (chromen-2-one) vs. indole.
  • Functional Groups : Acrylamide and hydrazinyl vs. carbamoylmethyl sulfanyl.
  • Synthesis : Coumarin derivatives are synthesized via reflux of acetylated coumarin intermediates with acrylamide precursors, yielding 71% product with antiproliferative activity .
  • Activity : Coumarin hybrids exhibit antiproliferative properties, whereas the indole-based target compound’s bioactivity remains unspecified but inferred to target similar pathways.
Benzimidazole Derivatives ()

Compounds 3ae and 3af (C₂₉H₃₀N₄O₇S₂, MW: 634.72) feature benzimidazole cores with sulfinyl and methoxy groups. Structural parallels include:

  • Sulfanyl/Sulfinyl Groups : Both classes utilize sulfur-containing linkers, though the target compound uses a simpler sulfanyl group.
  • Methoxy Substitutions : Shared 3,4-dimethoxybenzamide group suggests similar electronic properties.
Oxadiazole-Indole Derivatives ()

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides share the indole core and sulfanyl group but incorporate a 1,3,4-oxadiazole ring. Key contrasts:

  • Heterocyclic Additions : Oxadiazole introduces rigidity and hydrogen-bonding capacity.

Functional Analogues in Agrochemicals ()

Propanamide and benzamide derivatives like isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) share the dimethoxybenzamide group but are tailored for herbicidal activity. Comparisons include:

  • Substituent Effects : The 3,4-dimethoxy configuration in the target compound vs. 2,6-dimethoxy in isoxaben.
  • Applications: Isoxaben inhibits cellulose biosynthesis in plants, highlighting how minor structural changes redirect activity from pharmaceutical to agrochemical uses .

Catalytic Directing Group Analogues ()

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contains an N,O-bidentate directing group for metal-catalyzed C–H functionalization. Contrasts with the target compound include:

  • Directing Groups : Hydroxy and methyl vs. carbamoylmethyl sulfanyl.
  • Utility: Catalytic applications vs.

Comparative Data Table

Compound Class Core Structure Key Functional Groups Molecular Weight Synthesis Yield Bioactivity/Application Reference
Target Compound Indole-Benzamide Carbamoylmethyl sulfanyl, 3,4-dimethoxy 549.64 Not specified Undefined (pharmaceutical)
Coumarin-Acrylamide Hybrid Coumarin-Benzamide Acrylamide, hydrazinyl, 3,4-dimethoxy ~600 (estimated) 71% Antiproliferative
Benzimidazole Derivatives Benzimidazole Sulfinyl, methoxy, pyridylmethyl 634.72 73% Enzyme inhibition (speculated)
Oxadiazole-Indole Derivatives Indole-Oxadiazole Oxadiazole, sulfanyl 189 (EIMS) Not specified Antimicrobial
Isoxaben (Agrochemical) Isoxazole-Benzamide 2,6-dimethoxy, isoxazole ~300 (estimated) Not specified Herbicidal

Biological Activity

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications.

Chemical Structure and Properties

The compound features an indole ring, a carbamoylmethyl sulfanyl group, and a methoxybenzamide moiety. Its unique structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps:

  • Indole Synthesis : The indole core is typically synthesized via Fischer indole synthesis.
  • Sulfanyl Group Introduction : The carbamoylmethyl sulfanyl group is introduced through nucleophilic substitution.
  • Formation of Benzamide : The final step involves coupling the indole derivative with 3,4-dimethoxybenzoyl chloride to form the amide linkage.

Anticancer Properties

Recent studies have evaluated the antiproliferative activity of various indole derivatives, including those similar to this compound. For example, compounds with similar structures showed significant activity against various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and others.
  • GI50 Values : Some derivatives exhibited GI50 values ranging from 0.95 µM to 1.50 µM against these cell lines, indicating potent antiproliferative effects .
CompoundCell LineGI50 (µM)
5iMCF-71.35
5jA5491.50
DoxorubicinMCF-71.13

The mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound acts as a multi-targeted kinase inhibitor, affecting pathways like EGFR and CDK2.
  • Apoptosis Induction : It has been shown to induce apoptosis in cancer cells through the activation of caspases (Caspases 3, 8, and 9) and modulation of Bcl-2 family proteins .

Study on Antiproliferative Activity

In a study evaluating the biological activity of indole derivatives, this compound was tested alongside other similar compounds. The results indicated that:

  • The compound significantly inhibited cell proliferation in multiple cancer cell lines.
  • It demonstrated a strong apoptotic effect characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Q & A

Q. How can researchers design a robust synthetic route for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethoxybenzamide?

  • Methodological Answer : A multi-step synthesis is typically required, leveraging nucleophilic substitution and amide coupling reactions. For example:

Indole functionalization : Introduce the carbamoylmethylsulfanyl group at the 3-position of the indole ring using a thiol-alkylation reaction under basic conditions (e.g., K₂CO₃ in DMF at 65°C) .

Ethyl linker attachment : React the modified indole with 1,2-dibromoethane to form the ethyl bridge, followed by coupling with 3,4-dimethoxybenzamide via nucleophilic substitution.
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane or acetonitrile) to minimize byproducts .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm and indole protons at δ ~7.2–7.8 ppm). Use deuterated solvents (DMSO-d₆ or CDCl₃) for resolution .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and UV detection at 254 nm. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve polar impurities .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .

Advanced Research Questions

Q. How can researchers investigate the compound’s potential as a kinase inhibitor using structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Scaffold modification : Synthesize derivatives by altering the dimethoxybenzamide (e.g., replacing methoxy with halogens) or indole substituents. Compare inhibitory activity in enzymatic assays (e.g., ATP-binding pocket competition assays) .
  • Computational docking : Use software like AutoDock Vina to predict binding affinities to kinase domains (e.g., tyrosine kinases). Validate with experimental IC₅₀ values from dose-response curves .

Q. What experimental strategies resolve contradictions in reported biological activity (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardize assay conditions : Control variables like buffer pH, ATP concentration, and temperature. For cell-based assays, use isogenic cell lines to minimize genetic variability .
  • Purity reassessment : Re-analyze compound batches via HPLC and elemental analysis. Impurities >5% can skew bioactivity results .

Q. How can the compound’s metabolic stability be evaluated for in vivo applications?

  • Methodological Answer :
  • Microsomal stability assay : Incubate the compound with liver microsomes (human or rodent) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate half-life (t½) using first-order kinetics .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-dependent responses in enzyme inhibition assays?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points caused by pipetting errors or instrument drift .

Q. How can researchers validate the compound’s selectivity for a target receptor over related isoforms?

  • Methodological Answer :
  • Radioligand binding assays : Use tritiated or fluorescent ligands for competition binding studies against a panel of receptors (e.g., GPCRs, ion channels). Calculate selectivity ratios (Ki values) .
  • CRISPR/Cas9 knockout models : Generate cell lines lacking the target receptor to confirm on-target effects .

Ethical and Practical Considerations

Q. What protocols ensure ethical use of animal models in toxicity studies for this compound?

  • Methodological Answer :
  • OECD guidelines : Follow Test No. 423 (acute oral toxicity) and 407 (repeated-dose 28-day study) for dose escalation and histopathological analysis .
  • 3R principles : Replace animal testing with organ-on-chip models where feasible; reduce sample size via power analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.